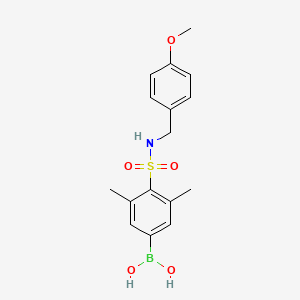
(4-(N-(4-methoxybenzyl)sulfamoyl)-3,5-dimethylphenyl)boronic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, one approach includes the reaction of an aromatic diamine with HCl in 2-ethoxyethanol at 100 °C for 2 hours. Subsequently, 4-carboxyphenylboronic acid or 3-carboxyphenylboronic acid is added, along with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMT-MM), in 2-ethoxyethanol at room temperature for 18 hours .
Chemical Reactions Analysis
(4-(N-(4-methoxybenzyl)sulfamoyl)-3,5-dimethylphenyl)boronic acid is primarily used as a proteasome inhibitor in anticancer therapy. It inhibits proteasomal degradation, leading to the accumulation of ubiquitinated proteins and cell death. Additionally, boronic acids have been investigated for antibacterial, antiviral, and sensor applications .
Aplicaciones Científicas De Investigación
Tetraarylpentaborates Formation
The compound plays a role in the formation of tetraarylpentaborates through reactions with aryloxorhodium complexes. These complexes exhibit unique structural and chemical properties, which are significant for understanding boron chemistry and its applications in creating new materials and catalysts (Nishihara, Nara, & Osakada, 2002).
Fluorescent Complexes Formation
Another application involves the formation of fluorescent complexes with boric acid, demonstrating potential uses in fluorescence spectroscopy and analytical chemistry to determine trace amounts of boron (Marcantonatos & Monnier, 1965).
Imine Formation
The compound is also involved in a general method for imine formation, highlighting its utility in organic synthesis and potential applications in developing pharmaceuticals and fine chemicals (Reeves et al., 2015).
Metabolism Studies
It finds applications in studying the metabolism of psychedelic substances, offering insights into the metabolic pathways of N-2-methoxybenzylated compounds. This research could be vital for drug development and understanding the pharmacokinetics of new psychoactive substances (Šuláková et al., 2021).
Synthesis of Novel Scaffolds
The compound is utilized in synthesizing new chemical scaffolds, such as imidazo[1,5-a]imidazole-2-one derivatives, through Suzuki–Miyaura cross-coupling reactions. This application underscores its significance in medicinal chemistry and the development of new therapeutic agents (Loubidi et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[(4-methoxyphenyl)methylsulfamoyl]-3,5-dimethylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO5S/c1-11-8-14(17(19)20)9-12(2)16(11)24(21,22)18-10-13-4-6-15(23-3)7-5-13/h4-9,18-20H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBYPCDQRZNITM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)OC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(N-(4-methoxybenzyl)sulfamoyl)-3,5-dimethylphenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



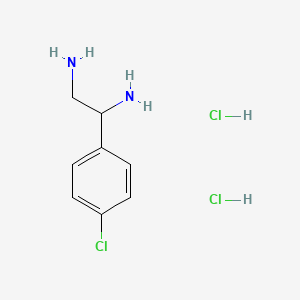
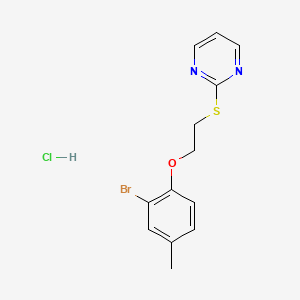
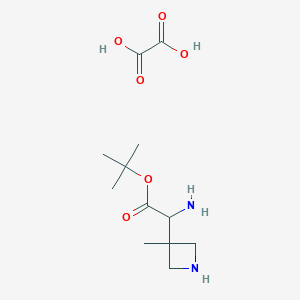
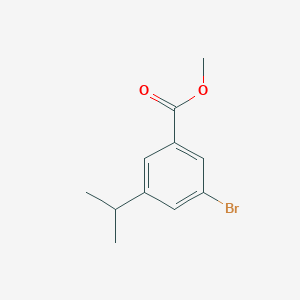
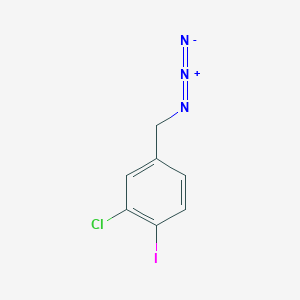
![[1-(Methylsulfanyl)cyclobutyl]methanol](/img/structure/B1472920.png)
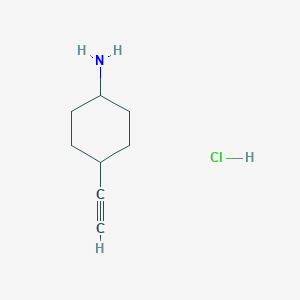
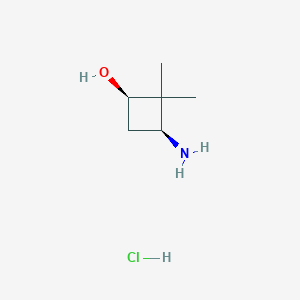
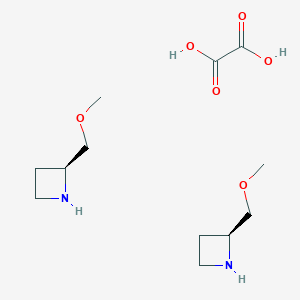
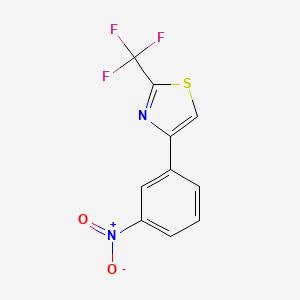
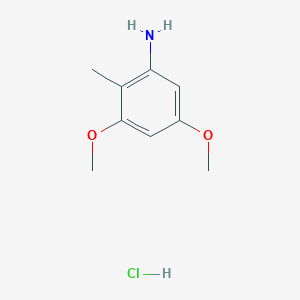
![4-nitro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1472929.png)
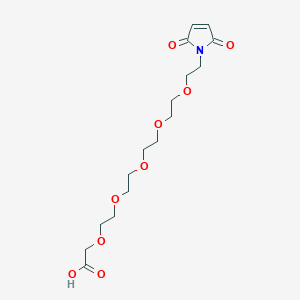
![1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1472933.png)